molecular formula C23H32O2 B13989111 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol CAS No. 71712-06-6

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol

Cat. No.: B13989111
CAS No.: 71712-06-6
M. Wt: 340.5 g/mol
InChI Key: QGEDAWROPAYZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers and protection of cosmetics, drugs, and foods from oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This reaction produces the compound with high efficiency and is commonly used in industrial settings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives and substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is unique due to its specific structural configuration, which enhances its antioxidant properties. Its ability to stabilize polymers and protect various products from oxidative degradation makes it a valuable compound in multiple industries .

Properties

CAS No.

71712-06-6

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C23H32O2/c1-15(16-9-11-18(25-8)12-10-16)17-13-19(22(2,3)4)21(24)20(14-17)23(5,6)7/h9-15,24H,1-8H3

InChI Key

QGEDAWROPAYZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.